3,4-Dichloro-2-methoxypyridine
Overview
Description
3,4-Dichloro-2-methoxypyridine is a chemical compound that is part of the pyridine family, characterized by the presence of two chlorine atoms and one methoxy group attached to the pyridine ring. Although none of the provided papers directly discuss this compound, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related pyridine derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyridine derivatives often involves a series of steps including substitution, oxidation, nitration, and ammoniation. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves substitution and nitration steps . Similarly, the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine highlights the importance of regioselectivity and functional group transformations in the synthesis of pyridine derivatives . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray and spectroscopic analyses are common techniques used to determine the molecular structure of pyridine derivatives. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of two independent molecules in the asymmetric unit . This type of analysis can provide detailed geometric parameters that are crucial for understanding the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the substituents on the pyridine ring. The synthesis of 2-methoxypyridine-3,4-dicarbonitriles, for example, involves nucleophilic substitution reactions that are facilitated by the presence of cyano groups . The chemical reactivity of this compound would similarly be affected by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the methoxy group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and optical properties, are determined by their molecular structure. The absorption and fluorescence maxima of certain pyridine derivatives have been observed and studied using UV-vis absorption and fluorescence spectroscopy . The effects of solvents on the emission spectra of these compounds have also been investigated . These studies provide a foundation for predicting the properties of this compound, which would likely exhibit similar behavior in response to solvent interactions.
Scientific Research Applications
Precursors for Pyridyne Formation
Compounds similar to 3,4-Dichloro-2-methoxypyridine, such as 2-chloro-4-methoxypyridine, have been identified as efficient precursors for the formation of reactive pyridyne intermediates. These intermediates are valuable in synthetic chemistry for their ability to undergo rapid reactions with various trapping agents, showcasing their utility in constructing complex molecular architectures (Walters & Shay, 1995).
Lithiation and Substitution Reactions
Lithiation, a fundamental reaction in organic synthesis involving the introduction of lithium atoms into organic molecules, has been studied with compounds like 2-chloro- and 2-methoxypyridine. These studies reveal the intricacies of lithiation pathways and the importance of specific protons in the pyridine nucleus for successful reactions, indicating potential pathways for functionalizing compounds like this compound (Gros, Choppin, & Fort, 2003).
Catalytic Polymerizations
Research on the catalytic polymerizations of heterocycles, involving compounds such as m-methoxypyridine, suggests the potential of this compound in the synthesis of polyesters and amphiphilic block polymers. These polymers have a wide range of applications, from materials science to biomedical engineering (Liu & Jia, 2004).
Thermally Induced Rearrangements
The study of thermally induced rearrangements of 2-alkoxypyridines to N-alkylpyridones provides insights into the thermal stability and reactivity of pyridine derivatives. Such knowledge is crucial for understanding the behavior of this compound under various conditions, which is essential for its application in high-temperature chemical synthesis processes (Lister, Prager, Tsaconas, & Wilkinson, 2003).
Safety and Hazards
The safety information for 3,4-Dichloro-2-methoxypyridine indicates that it is a hazardous substance. It has a GHS06 pictogram and the signal word is "Danger" . The hazard statements include H301, H311, and H331 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .
properties
IUPAC Name |
3,4-dichloro-2-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDBEXKZBIATLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305221 | |
Record name | 3,4-Dichloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
934180-50-4 | |
Record name | 3,4-Dichloro-2-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934180-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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